molecular formula C8H10O3S B12067022 4-Isopropoxythiophene-2-carboxylic acid

4-Isopropoxythiophene-2-carboxylic acid

Katalognummer: B12067022
Molekulargewicht: 186.23 g/mol
InChI-Schlüssel: FYZCRRFBUUIISW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isopropoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the isopropoxy group and the carboxylic acid functional group in the 4th and 2nd positions, respectively, makes this compound unique and of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxythiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with isopropyl alcohol in the presence of an acid catalyst. This esterification reaction typically requires refluxing the reactants in an organic solvent such as toluene or xylene.

Another method involves the use of isopropyl bromide and thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isopropoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkoxy-substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Isopropoxythiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Wirkmechanismus

The mechanism of action of 4-Isopropoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the isopropoxy group, making it less hydrophobic.

    4-Methoxythiophene-2-carboxylic acid: Contains a methoxy group instead of an isopropoxy group, leading to different steric and electronic properties.

    4-Ethoxythiophene-2-carboxylic acid: Similar structure but with an ethoxy group, affecting its reactivity and solubility.

Uniqueness

4-Isopropoxythiophene-2-carboxylic acid is unique due to the presence of the isopropoxy group, which influences its hydrophobicity, steric hindrance, and overall reactivity. This makes it a valuable compound for specific synthetic and research applications.

Eigenschaften

Molekularformel

C8H10O3S

Molekulargewicht

186.23 g/mol

IUPAC-Name

4-propan-2-yloxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H10O3S/c1-5(2)11-6-3-7(8(9)10)12-4-6/h3-5H,1-2H3,(H,9,10)

InChI-Schlüssel

FYZCRRFBUUIISW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CSC(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.